4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-11-16-10-15(21-18(23)12-4-6-14(20)7-5-12)9-13-3-2-8-22(17(13)16)19(11)24/h4-7,9-11H,2-3,8H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOVTERLYAMNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves multiple steps:
Formation of the Pyrroloquinoline Core: : The initial stage often begins with cyclization reactions to form the pyrroloquinoline skeleton.
Introduction of Fluorine Atom: : Subsequent fluorination of the core structure usually employs reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions to achieve selective fluorination.
N-Methylation: : This step is typically accomplished using methylating agents such as iodomethane.
Benzamide Formation: : Finally, the benzamide group is introduced through an amidation reaction, using the corresponding benzoyl chloride and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using optimized conditions for each step to ensure high yield and purity. The process often involves continuous flow chemistry techniques to enhance reaction control and efficiency, minimizing by-products and reducing costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrroloquinoline moiety, to form various oxidized derivatives.
Reduction: : Reduction reactions, such as hydrogenation, can modify the compound's unsaturated bonds, leading to hydrogenated products.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products vary based on the reaction type but include fluorinated analogs, hydrogenated derivatives, and substituted compounds with diverse functional groups.
Scientific Research Applications
Chemistry
Catalysis: : The compound acts as a catalyst in various organic transformations, enhancing reaction rates and selectivity.
Material Science: : Used in the synthesis of advanced materials with unique electronic and photophysical properties.
Biology and Medicine
Pharmacology: : Investigated for its potential as a therapeutic agent due to its bioactive scaffold, influencing various biological pathways.
Molecular Probes: : Serves as a fluorescent probe in imaging studies, aiding in the visualization of biological processes.
Industry
Polymer Additives: : Incorporated into polymers to enhance properties like thermal stability and resistance to degradation.
Agriculture: : Utilized in the development of agrochemicals with improved efficacy and environmental profiles.
Mechanism of Action
The exact mechanism of action depends on the specific application but generally involves interaction with biological macromolecules, such as proteins or nucleic acids. The fluorine atom enhances binding affinity and selectivity, while the benzamide group facilitates interactions with specific targets. Pathways influenced by the compound include signal transduction, enzyme inhibition, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents, heteroatom positioning, or side-chain modifications. These differences critically impact their chemical behavior, solubility, and biological activity.
4-Bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Structural Difference : Bromine replaces fluorine at the benzamide para position.
- Impact : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine. This substitution could alter binding affinity in receptor-ligand systems due to increased steric bulk .
- Synthesis Notes: Likely synthesized via similar amide-coupling methodologies, with bromine introduced via electrophilic substitution or pre-functionalized benzoyl chloride.
N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide
- Structural Difference: A propionamide group replaces the benzamide moiety, and the 1-methyl substituent on the pyrroloquinoline core is absent.
- Impact: The shorter alkyl chain (propionamide vs. The lack of a methyl group at the 1-position may increase conformational flexibility .
- Applications : Propionamide derivatives are often explored for solubility optimization in early-stage drug development.
N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide
- Structural Difference : A butyramide group replaces the benzamide, and the fluorine substituent is absent.
- Impact: The longer aliphatic chain (butyramide) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Data Table: Key Structural and Hypothesized Properties
| Compound Name | Substituent (R) | Molecular Weight (g/mol) | Key Hypothesized Properties |
|---|---|---|---|
| 4-Fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | 4-Fluorobenzamide | ~349.38 | Moderate lipophilicity; enhanced metabolic stability |
| 4-Bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | 4-Bromobenzamide | ~410.27 | High steric bulk; potential halogen bonding |
| N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide | Propionamide | ~285.34 | Reduced aromaticity; higher solubility |
| N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide | Butyramide | ~313.40 | Increased lipophilicity; lower polarity |
Research Findings and Implications
- Metabolic Stability: The 1-methyl group on the pyrroloquinoline core may shield the molecule from oxidative metabolism, a hypothesis supported by studies on analogous N-methylated heterocycles .
- Patent Relevance : European patents (e.g., EP 3 532 474 B1) highlight structurally related triazolo-pyridine benzamides, emphasizing the therapeutic relevance of fluorine and trifluoromethyl groups in similar scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
